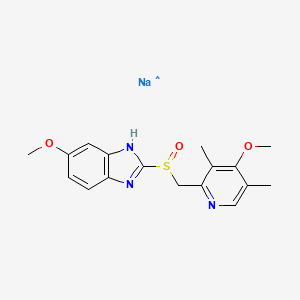

Omeprazole sodium

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H19N3NaO3S |

|---|---|

Molecular Weight |

368.4 g/mol |

InChI |

InChI=1S/C17H19N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20); |

InChI Key |

HVAJOLFRLWQQQL-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na] |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na] |

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |

Origin of Product |

United States |

Sophisticated Chemical Synthesis and Derivatization of Omeprazole Sodium

Advanced Synthetic Pathways and Methodologies for Omeprazole (B731) Sodium

The synthesis of omeprazole sodium is a multistep process that has been refined over the years to improve efficiency, yield, and stereoselectivity. Initial methods involved the oxidation of a thioether precursor, a route that has since been optimized through various catalytic systems. google.comgoogle.com

Exploration of Novel Precursor Chemistry and Intermediate Compounds

The conventional synthesis of omeprazole involves the coupling of two key heterocyclic intermediates: a substituted benzimidazole (B57391) and a pyridine (B92270) moiety. google.comscispace.com A common pathway starts with the reaction of 5-methoxy-2-mercaptobenzimidazole (B30804) with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine to form the thioether intermediate, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. google.comscispace.com

Novel approaches have explored different precursors and synthetic strategies to enhance efficiency. One such method involves the use of a Grignard reagent derived from 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine, which is then coupled with an ester of 5-methoxy thiobenzimidazole. researchgate.net Another innovative process utilizes 2,3,5-trimethylpyridine (B1346980) as a starting material, which undergoes oxidation and nitration. Subsequent rearrangement with methanesulfonic anhydride, condensation with 2-mercapto-5-methoxybenzimidazole, and final oxidation yield omeprazole. academax.com Researchers have also investigated the N-oxidation of substituted pyridines to form more stable N-oxide intermediates. scispace.comrjpbcs.com

The table below summarizes some of the key intermediates in omeprazole synthesis.

| Intermediate Compound | Role in Synthesis |

| 5-methoxy-2-mercaptobenzimidazole | Benzimidazole core structure |

| 2-chloromethyl-3,5-dimethyl-4-methoxypyridine | Pyridine moiety that couples with the benzimidazole |

| 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | Thioether precursor to omeprazole |

| 2-acetoxymethyl-3,5-dimethyl-4-nitropyridine | Intermediate in an alternative pyridine synthesis route |

| 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine | Hydrolyzed form of the acetoxymethyl intermediate |

Stereoselective Synthesis and Chiral Resolution Techniques for Omeprazole Enantiomers

Omeprazole is a chiral molecule, existing as two enantiomers, (S)-omeprazole (esomeprazole) and (R)-omeprazole. Esomeprazole (B1671258) has been shown to have improved pharmacokinetic and pharmacodynamic properties. scientificupdate.com This has spurred the development of methods for producing the single enantiomer.

Asymmetric Synthesis: The primary strategy for obtaining esomeprazole is through enantioselective oxidation of the prochiral sulfide (B99878) precursor. acs.org This has been achieved using various catalytic systems:

Transition Metal Catalysis: Modified Sharpless-Kagan-Modena-type oxidations using titanium-isopropoxide and diethyl tartrate were early methods. scientificupdate.comacs.org More recently, iron-based catalysts, such as an iron salt/chiral Schiff base combination, have been employed for kilogram-scale synthesis with high yield and enantiomeric excess (ee). acs.orgfigshare.com Vanadium complexes with chiral ligands have also been explored. researchgate.net

Biocatalysis: Engineered enzymes, particularly cyclohexanone (B45756) monooxygenases (CHMOs) and Baeyer-Villiger monooxygenases (BVMOs), offer a green and highly selective route to (S)-omeprazole. scientificupdate.comacs.orgmdpi.com Directed evolution has been used to significantly improve enzyme activity and selectivity. scientificupdate.com

Chiral Oxaziridines: These reagents can directly oxidize sulfides to sulfoxides with high enantioselectivity. researchgate.nete3s-conferences.org

Chiral Resolution: An alternative to asymmetric synthesis is the separation of the racemic mixture of omeprazole.

Preparative Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) like polysaccharide-based columns (e.g., Chiralpak AD) is a common technique. nih.govscielo.brscielo.br Supercritical fluid chromatography (SFC) has been considered but is limited by the lability of omeprazole in acidic conditions. nih.gov

Attrition-Enhanced Deracemization: This method, also known as Viedma ripening, involves grinding a solid racemate of a conglomerate under conditions that allow for racemization, leading to the crystallization of a single enantiomer. pharmtech.com

| Technique | Description | Key Features |

| Asymmetric Synthesis | ||

| Transition Metal Catalysis | Oxidation using chiral metal complexes (e.g., Ti, Fe, V). acs.orgfigshare.comresearchgate.net | Scalable, but can involve toxic metals and sensitive reagents. scientificupdate.comacs.org |

| Biocatalysis | Oxidation using engineered enzymes (e.g., CHMOs, BVMOs). scientificupdate.comacs.org | High selectivity, environmentally friendly, operates under mild conditions. acs.orgmdpi.com |

| Chiral Oxaziridines | Stoichiometric oxidation with a chiral oxidizing agent. researchgate.nete3s-conferences.org | High yield and enantioselectivity, but reagent cost can be a factor. e3s-conferences.org |

| Chiral Resolution | ||

| Preparative Chiral HPLC | Separation of enantiomers on a chiral stationary phase. nih.govscielo.br | High purity achievable, but can be expensive and solvent-intensive for large scale. scielo.br |

| Attrition-Enhanced Deracemization | Grinding-induced resolution of a conglomerate. pharmtech.com | Does not require a chiral resolving agent, efficient for specific crystal forms. pharmtech.com |

Green Chemistry Principles and Sustainable Synthesis Approaches

There is a growing emphasis on developing more environmentally friendly methods for omeprazole synthesis. e3s-conferences.org Key areas of focus include:

Greener Solvents: Replacing traditional organic solvents like toluene (B28343) and dichloromethane (B109758) with more benign alternatives such as water, ethanol (B145695), or bio-based solvents like 2-MeTHF. mdpi.comresearchgate.net

Catalytic Oxidants: Using hydrogen peroxide (H₂O₂) as a clean oxidant in place of stoichiometric peracids like m-chloroperbenzoic acid (m-CPBA). figshare.comijcce.ac.irresearchgate.net H₂O₂ produces water as its only byproduct.

Heterogeneous Catalysts: Employing solid catalysts like Keggin-type heteropolyacids (e.g., H₃PW₁₂O₄₀) that can be easily recovered and reused, minimizing waste. ijcce.ac.irresearchgate.net

Biocatalysis: As mentioned, using enzymes as catalysts operates under mild conditions (room temperature, neutral pH) in aqueous media, representing a significant green alternative to traditional chemical oxidation. acs.orgmdpi.com

Energy Efficiency: Optimizing reaction conditions to avoid energy-intensive procedures like refluxing. researchgate.net

Design and Synthesis of Omeprazole Analogues and Prodrugs for Mechanistic Probing

Omeprazole itself is a prodrug, meaning it is converted to its active form in the acidic environment of the stomach's parietal cells. wikipedia.orgpatsnap.com The protonated form rearranges to a reactive sulfenamide (B3320178), which then forms a covalent disulfide bond with a cysteine residue on the H⁺/K⁺-ATPase enzyme, irreversibly inhibiting it. wikipedia.orgpatsnap.comnih.gov

To better understand this mechanism and to explore new therapeutic possibilities, various analogues of omeprazole have been synthesized. These studies often involve modifying the benzimidazole or pyridine rings. For example, a series of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives were synthesized as omeprazole analogues to probe their activity as efflux pump inhibitors in bacteria. asm.orgnih.govresearchgate.net Another study involved synthesizing 2-mercaptobenzimidazole (B194830) derivatives to investigate their antigiardial properties, targeting the triosephosphate isomerase (TPI) enzyme in Giardia lamblia. mdpi.com These analogues help in structure-activity relationship (SAR) studies, identifying the key structural features necessary for biological activity. nih.gov

Impurity Profiling and Identification during Synthetic Processes

During the synthesis of omeprazole, several process-related impurities and degradation products can be formed. It is crucial to identify, quantify, and control these impurities to ensure the safety and efficacy of the final drug product.

Common impurities include:

Omeprazole Sulfone (Impurity D): Formed by the over-oxidation of the sulfoxide (B87167). researchgate.netdrugfuture.com

Unreacted Thioether Precursor: The starting material for the oxidation step.

N-Oxides: Oxidation can sometimes occur on the pyridine nitrogen. scispace.com

Other Related Substances: The European Pharmacopoeia lists several specified impurities, including impurities E, F, and G. drugfuture.com

Analytical techniques like High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) or using diode array detection (DAD), are the primary tools for separating and identifying these impurities. farmaciajournal.comresearchgate.net Specific methods have been developed to detect a wide range of potential impurities, sometimes using different chromatographic conditions or detection methods like amperometric detection to enhance sensitivity and accuracy. farmaciajournal.comgoogle.com

| Impurity | Common Name/Type | Origin |

| Impurity D | Omeprazole Sulfone | Over-oxidation of omeprazole |

| Impurity E | Pyridine derivative | Side-reaction or degradation |

| Impurity F | Benzimidazole derivative | Side-reaction or degradation |

| Impurity G | Benzimidazole derivative | Side-reaction or degradation |

| Thioether Precursor | Starting Material | Incomplete oxidation reaction |

In-line Monitoring Techniques for Synthesis Optimization

To optimize and control the synthesis of omeprazole in real-time, Process Analytical Technology (PAT) tools are increasingly being implemented. acs.orgfigshare.com These techniques allow for in-line monitoring of reaction progress, leading to improved yield, purity, and process understanding.

Raman Spectroscopy has emerged as a powerful PAT tool for monitoring omeprazole synthesis. acs.orgfigshare.comresearchgate.net

Methodology: An immersion probe is placed directly into the reaction vessel, and Raman spectra are collected at regular intervals. Both Fourier Transform (FT) and dispersive Raman spectrometers have been used. acs.org

Application: By developing a Partial Least Squares (PLS) regression model, the concentration of the starting material (thioether), the product (omeprazole), and the main by-product (sulfone) can be quantified in real-time. acs.orgfigshare.com

Benefits: This allows for precise determination of the reaction endpoint, preventing over-oxidation to the sulfone impurity and ensuring consistent product quality. The data can be used for process optimization and potentially for feedback control in a manufacturing setting. acs.orgscispace.com

Other techniques like LC-SPE/NMR (Liquid Chromatography-Solid Phase Extraction/Nuclear Magnetic Resonance) have been used off-line to unequivocally identify reaction components, which supports the development of robust in-line methods. acs.orgresearchgate.net

Molecular Mechanisms of Action and Interaction Non Clinical Investigations

Biochemical Targeting of H+,K+-ATPase (Proton Pump) at the Molecular Level

Omeprazole (B731) is a prodrug, meaning it is administered in an inactive form and requires conversion to its active form to exert its therapeutic effect. researchgate.netjnmjournal.org This activation occurs in the highly acidic environment of the secretory canaliculi of parietal cells. europa.eupatsnap.com The low pH triggers a conversion of omeprazole into a reactive tetracyclic sulfenamide (B3320178). wikipedia.orgbrandeis.eduopenaccessjournals.com This active metabolite is the species that directly interacts with the proton pump.

The active form of omeprazole irreversibly inhibits the H+,K+-ATPase by forming a covalent disulfide bond with specific cysteine residues on the enzyme's α-subunit. drugbank.comresearchgate.netpatsnap.complos.org This covalent linkage permanently inactivates the individual enzyme molecule. plos.org Research has identified key cysteine residues that are targeted by omeprazole. Specifically, omeprazole reacts with cysteine 813, located in the loop between transmembrane segments 5 and 6, and cysteine 892. wikipedia.org The formation of this disulfide bridge locks the enzyme in its E2 configuration, preventing it from completing its pumping cycle. wikipedia.org The reaction is stoichiometric, with the degree of inhibition directly correlating to the amount of inhibitor bound to the enzyme. nih.gov The interaction is sensitive to reducing agents like β-mercaptoethanol, which can prevent the binding and even reverse the inhibition, further confirming the disulfide bond mechanism. brandeis.edunih.gov

Table 1: Key Cysteine Residues Targeted by Omeprazole

| Cysteine Residue | Location | Role in Inhibition |

|---|---|---|

| Cys813 | Loop between TM5 and TM6 | Primary site for covalent bond formation, fixing the enzyme in the E2 state. researchgate.netjnmjournal.orgwikipedia.org |

| Cys892 | - | Secondary site of covalent interaction with omeprazole. wikipedia.org |

The H+,K+-ATPase undergoes a series of conformational changes, cycling between E1 and E2 states, to transport ions across the membrane. nih.govnih.gov The binding of omeprazole to the enzyme stabilizes the E2-P conformation, which is the form that releases protons into the gastric lumen. wikipedia.orgnih.gov This effectively halts the enzyme's catalytic cycle. nih.gov Molecular dynamics simulations have been employed to study the stability of the protein-ligand complex, confirming a stable interaction between omeprazole and the H+,K+-ATPase. plos.orgplos.org The covalent modification by omeprazole prevents the conformational transitions necessary for ion transport, leading to a long-lasting inhibition of acid secretion. wikipedia.orgnih.gov

Omeprazole is a chiral molecule, existing as two enantiomers, the S-isomer (esomeprazole) and the R-isomer, due to a stereogenic sulfur atom. openaccessjournals.comijpras.com Both enantiomers are prodrugs that are converted to the same active, achiral sulfenamide in the acidic parietal cell environment. openaccessjournals.comubc.ca Therefore, at the site of action, the stereospecificity is lost, and both forms inhibit the proton pump through the same mechanism. wikipedia.org

However, the enantiomers exhibit different pharmacokinetic profiles, primarily due to stereoselective metabolism by cytochrome P450 enzymes in the liver. openaccessjournals.comubc.caacs.org The S-isomer (esomeprazole) is metabolized more slowly than the R-isomer, leading to higher plasma concentrations and a greater area under the curve (AUC). openaccessjournals.comubc.canih.gov This difference in metabolism, not in molecular binding or activation at the target enzyme, accounts for the potentially greater acid-suppressing effect of esomeprazole (B1671258) compared to the racemic mixture of omeprazole. ubc.camdpi.com

Table 2: Comparison of Omeprazole Enantiomers

| Feature | S-isomer (Esomeprazole) | R-isomer | Racemic Omeprazole |

|---|---|---|---|

| Chiral Center | Sulfur atom openaccessjournals.com | Sulfur atom openaccessjournals.com | Sulfur atom openaccessjournals.com |

| Active Form | Achiral sulfenamide openaccessjournals.comubc.ca | Achiral sulfenamide openaccessjournals.comubc.ca | Achiral sulfenamide openaccessjournals.comubc.ca |

| Metabolism | Slower, by CYP2C19 and CYP3A4 openaccessjournals.comacs.org | Faster, predominantly by CYP2C19 openaccessjournals.comacs.org | Mixture of both metabolic pathways acs.org |

| Plasma Levels | Higher openaccessjournals.comubc.ca | Lower ubc.ca | Intermediate |

Molecular Dynamics and Conformational Changes Induced in Target Enzymes

Non-Target Cellular and Subcellular Interactions (In Vitro Models)

While the primary mechanism of omeprazole involves the specific targeting of the gastric H+,K+-ATPase, non-clinical studies have explored its interactions with other cellular components.

Omeprazole's effectiveness is partly due to its nature as a weak base. europa.eunih.gov This property allows it to freely permeate cell membranes at neutral pH and then accumulate in acidic compartments within cells, such as the secretory canaliculi of parietal cells and lysosomes. nih.govnih.govplos.org This process is known as acid trapping. Once inside these acidic spaces, omeprazole becomes protonated and is converted to its active, membrane-impermeable form, concentrating it at its site of action. europa.eunih.gov Studies using in-vitro models have shown that omeprazole can increase the paracellular permeability of the gastric mucosa, particularly after stimulation of acid secretion. nih.govphysiology.org This effect might facilitate the transport of other molecules across the epithelial barrier. nih.gov In cell viability studies using buccal films, omeprazole formulations showed high cell viability, suggesting safety for this delivery route. gre.ac.uk

Omeprazole exhibits a high degree of binding to plasma proteins, approximately 95% in humans. tandfonline.comnih.gov The primary binding protein in the blood is albumin. mdpi.comnih.gov Studies have investigated the enantioselective binding of omeprazole to plasma proteins, finding that the S-enantiomer has a higher binding affinity for α1-acid glycoprotein (B1211001) (AGP), while binding to human serum albumin (HSA) is less stereoselective. mdpi.com Beyond its target enzyme, research indicates that omeprazole can bind to a wide range of other proteins. plos.orgnih.gov This binding is not solely dependent on disulfide linkages and can occur with cysteine-free proteins, suggesting other interaction mechanisms may be involved. plos.orgnih.govresearchgate.net These non-specific interactions are generally resistant to heat and detergents. plos.orgresearchgate.net The binding of omeprazole to various proteins is enhanced at lower pH levels. asm.org

Membrane Permeability and Accumulation Mechanisms in Cellular Models

Computational Chemistry and Molecular Modeling of Omeprazole Sodium

Computational chemistry and molecular modeling have become indispensable tools for elucidating the molecular mechanisms of drug action. In the case of omeprazole, these non-clinical investigations provide profound insights into its interaction with its biological target and its intrinsic chemical reactivity. By simulating molecular interactions and calculating electronic properties, researchers can understand the forces driving its therapeutic effect.

Ligand-Protein Docking Simulations

Ligand-protein docking simulations are computational methods used to predict the preferred orientation of a ligand when it binds to a target protein, forming a stable complex. jscimedcentral.com These simulations are crucial for understanding the inhibition mechanism of omeprazole at the molecular level. The primary target for omeprazole is the gastric H+/K+-ATPase, an integral membrane protein responsible for gastric acid secretion. nih.gov

Docking studies computationally place the omeprazole molecule into the binding site of the H+/K+-ATPase to determine the most stable binding pose and to quantify the interaction strength, typically expressed as a binding energy score. Research involving molecular docking of omeprazole with the potassium-transporting ATPase alpha chain 1 (PTAAC1), the catalytic subunit of the H+/K+-ATPase, has determined its binding energy to be approximately -7.0 to -7.1 kcal/mol. plos.orgresearchgate.netnih.gov In comparative studies, this binding affinity is similar to that of its S-enantiomer, esomeprazole, which has a calculated binding energy of -7.3 kcal/mol. plos.org

These simulations reveal that omeprazole's binding is governed by a series of non-covalent interactions with specific amino acid residues within the protein's binding pocket. benthamdirect.com Following acid activation in the parietal cell canaliculus, the transformed omeprazole molecule forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, most notably Cys813. researchgate.netescholarship.org While docking simulations primarily model the initial non-covalent binding, they are essential for understanding the prerequisite orientation that facilitates this irreversible covalent inhibition. nih.gov The models show that the stability of the drug-receptor complex is influenced by factors such as hydrogen bonding and the electrostatic complementarity between the ligand and the protein's active site. plos.org

Table 1: Comparative Binding Energies of Proton Pump Inhibitors with H+/K+-ATPase (PTAAC1) This table presents data from molecular docking simulations, showing the calculated binding affinities of different proton pump inhibitors to their target protein.

| Compound | Binding Energy (kcal/mol) | Source |

|---|---|---|

| Omeprazole | -7.0 / -7.1 | researchgate.netplos.org |

| Esomeprazole | -7.3 | plos.org |

| Pantoprazole | -7.2 | plos.org |

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. abinit.orgaps.org For omeprazole, these calculations provide a theoretical basis for understanding its stability, reactivity, and the mechanism of its acid-catalyzed conversion to the active, sulfenamide intermediate.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. plos.org Studies have shown that omeprazole and its enantiomer, esomeprazole, possess a low HOMO-LUMO gap, which correlates with higher chemical reactivity and greater softness, facilitating the chemical transformations required for its inhibitory action. biomedgrid.combiomedgrid.com

The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the electron density distribution and predicts sites for electrophilic and nucleophilic attack. For omeprazole, the MEP map reveals regions of negative potential, with a calculated maximum negative value of -0.2334 a.u. to -0.2339 a.u., indicating sites susceptible to protonation, a key step in its activation mechanism. plos.orgbiomedgrid.combiomedgrid.com

Thermodynamic properties such as Gibbs free energy and dipole moment are also calculated to assess molecular stability and polarity. A higher dipole moment generally suggests stronger intermolecular interactions. biomedgrid.com Quantum chemical studies report the dipole moment of omeprazole to be between 3.4410 and 4.398 Debye. plos.orgbiomedgrid.combiomedgrid.com The Gibbs free energy for omeprazole has been calculated to be approximately -1439.246 to -1447.092 Hartree. plos.orgbiomedgrid.combiomedgrid.com DFT calculations have also been used to explore the energy barriers of the multi-step acid inhibition process, suggesting that the formation of the disulfide bond between activated omeprazole and a cysteine residue is the rate-determining step. acs.org

Table 2: Selected Quantum Chemical Properties of Omeprazole This table summarizes key parameters for omeprazole calculated using quantum mechanical methods, providing insight into its electronic structure and reactivity.

| Parameter | Calculated Value | Source |

|---|---|---|

| Gibbs Free Energy | -1439.246 to -1447.092 Hartree | plos.orgbiomedgrid.combiomedgrid.com |

| Dipole Moment | 3.4410 to 4.398 Debye | plos.orgbiomedgrid.combiomedgrid.com |

| Max. Negative Electrostatic Potential | -0.2334 to -0.2339 a.u. | plos.orgbiomedgrid.combiomedgrid.com |

Advanced Analytical Characterization and Methodologies for Omeprazole Sodium

Chromatographic Techniques for Purity, Quantification, and Degradation Product Analysis

Chromatographic methods are the cornerstone for separating and quantifying omeprazole (B731) sodium from its related substances, including impurities and degradants.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile tool for the analysis of omeprazole sodium. ajprd.comresearchgate.net Numerous HPLC methods have been developed and validated for the determination of omeprazole in various formulations and for stability studies. iosrphr.orgfarmaciajournal.compharmainfo.in These methods are designed to be specific, accurate, precise, and robust, adhering to guidelines from bodies like the International Conference on Harmonisation (ICH). ajprd.comjparonline.com

A common approach involves reversed-phase HPLC (RP-HPLC) coupled with UV detection. researchgate.netresearchgate.net The selection of the stationary phase, typically a C8 or C18 column, and the mobile phase composition are critical for achieving optimal separation. ajprd.comiosrphr.org Mobile phases often consist of a mixture of a buffer solution (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ajprd.comjparonline.comresearchgate.net The pH of the buffer is a crucial parameter, with values often set around neutral or slightly alkaline to ensure the stability of omeprazole during analysis. iosrphr.orgjparonline.com

Method validation encompasses several key parameters:

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. For omeprazole sodium, linearity is often established over a wide concentration range, with correlation coefficients (r²) typically exceeding 0.999. ajprd.comiosrphr.orgtandfonline.com

Accuracy: The closeness of the test results to the true value. Recovery studies are performed, with acceptable ranges generally falling between 98% and 102%. ajprd.compharmainfo.in

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values often below 2%. ajprd.comjparonline.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. iosrphr.orgpharmainfo.in Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions are conducted to demonstrate that the method can effectively separate omeprazole from its degradation products. jrespharm.com

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. iosrphr.orgjparonline.com

The following table summarizes typical parameters for validated HPLC methods for omeprazole sodium analysis:

| Parameter | Typical Value/Range | Source(s) |

| Column | C18, C8 | ajprd.comresearchgate.netiosrphr.org |

| Mobile Phase | Buffer (Phosphate, Ammonium Acetate) : Organic Solvent (Acetonitrile, Methanol) | ajprd.comiosrphr.orgjparonline.com |

| Detection Wavelength | 280 nm, 302 nm, 305 nm | researchgate.netiosrphr.orgjparonline.com |

| Flow Rate | 1.0 - 1.5 mL/min | iosrphr.orgresearchgate.net |

| Linearity (r²) | > 0.999 | ajprd.comtandfonline.com |

| Accuracy (Recovery) | 98 - 102% | ajprd.compharmainfo.in |

| Precision (%RSD) | < 2% | ajprd.comjparonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Degradants

While HPLC is the workhorse for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile metabolites and degradation products of omeprazole. Though less common for the direct analysis of the intact omeprazole sodium salt due to its low volatility, GC-MS plays a role in specialized metabolic studies. For instance, it has been used in the study of omeprazole metabolism, where derivatization may be employed to increase the volatility of the metabolites.

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), offers an alternative and efficient method for the analysis of omeprazole sodium. researchgate.netamazonaws.com CE provides high separation efficiency and requires minimal sample and reagent volumes. It has been successfully applied to the simultaneous analysis of omeprazole and other related proton pump inhibitors. amazonaws.com

Key aspects of CE methods for omeprazole include:

Buffer System: Phosphate or borate (B1201080) buffers are commonly used, with the pH being a critical factor for achieving separation. researchgate.netamazonaws.com

Chiral Separations: CE is particularly adept at separating enantiomers. Using chiral selectors like cyclodextrins (e.g., methyl-β-cyclodextrin, sulfated β-cyclodextrin), the R- and S-enantiomers of omeprazole can be resolved. researchgate.netscielo.br This is crucial for quality control of esomeprazole (B1671258) (the S-enantiomer).

Validation: CE methods are validated for linearity, precision, accuracy, and limits of detection and quantification, demonstrating their suitability for pharmaceutical analysis. amazonaws.comnih.gov

The table below outlines typical conditions for the CE analysis of omeprazole:

| Parameter | Typical Condition | Source(s) |

| Mode | Capillary Zone Electrophoresis (CZE) | researchgate.netamazonaws.com |

| Buffer | Phosphate, Borate | researchgate.netamazonaws.com |

| Chiral Selector | Cyclodextrins (for enantiomeric separation) | researchgate.netscielo.br |

| Applied Voltage | ~15-28 kV | researchgate.netnih.gov |

| Detection | UV (e.g., 200 nm, 301 nm) | amazonaws.comnih.gov |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and detailed characterization of omeprazole sodium.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and conformation of omeprazole. nih.govresearchgate.net Both ¹H NMR and ¹³C NMR are employed for structural confirmation and to study the tautomerism of the benzimidazole (B57391) ring system in solution. nih.govscilit.compharmgkb.org

Studies have shown that the conformational behavior of omeprazole is sensitive to temperature and pH. researchgate.net NMR has been used to investigate the interaction and complex formation of omeprazole with other molecules, such as cyclodextrins. researchgate.net Advanced NMR techniques, including 2D NMR experiments like HSQC and COSY, can provide even more detailed structural assignments. semanticscholar.org Furthermore, specialized NMR methods have been developed to suppress ¹³C satellite signals in ¹H spectra, which simplifies the analysis of impurities. acs.org

Key findings from NMR studies of omeprazole:

Structural Confirmation: The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are used to confirm the molecular structure of omeprazole. worktribe.comsunderland.ac.uk

Tautomerism: NMR studies have determined the equilibrium between the 5-methoxy and 6-methoxy tautomers of the benzimidazole ring. nih.govpharmgkb.org

Conformational Analysis: The conformation of the molecule in solution can be elucidated, which is important for understanding its biological activity. researchgate.net

Mass Spectrometry (MS) for Fragmentation Analysis and Isotope Studies

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of omeprazole and to study its fragmentation patterns. When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying omeprazole and its metabolites in complex matrices such as plasma. shimadzu.comresearchgate.netresearchgate.netdoaj.org

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the protonated omeprazole molecule ([M+H]⁺), providing structural information about its different moieties. mdpi.comspu.edu.sy The fragmentation patterns are characteristic and can be used to identify related substances and degradation products. nih.gov

Isotope studies, often employing stable isotopes like ³⁴S or deuterium (B1214612) (D), are valuable in metabolic research. nih.govresearchgate.netclearsynth.com By comparing the mass spectra of the unlabeled drug with its isotopically labeled counterpart, metabolites can be readily identified in complex biological samples. mdpi.comnih.gov

The table below shows some of the characteristic mass-to-charge ratios (m/z) observed in the mass spectrum of omeprazole:

| Ion | m/z (mass-to-charge ratio) | Description | Source(s) |

| [M+H]⁺ | 346 | Protonated molecular ion of omeprazole | mdpi.com |

| Fragment Ion | 198 | Resulting from the neutral loss of 6-methoxy-1H-1,3-benzodiazole | mdpi.com |

| Fragment Ion | 149 | Resulting from the neutral loss of (4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl moiety | mdpi.com |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis and Solid-State Characterization

FTIR spectroscopy is particularly effective in differentiating between omeprazole and its salt forms. researchgate.net For instance, the FTIR spectrum of omeprazole sodium hydrate (B1144303) exhibits a distinct, intense, and sharp band around 3441 cm⁻¹, which is characteristic of the O-H stretching of crystalline water. researchgate.netresearchgate.net This contrasts with the broader band observed in the dehydrated form between 3675 and 3070 cm⁻¹. researchgate.netresearchgate.net The base form of omeprazole, on the other hand, shows absorption in the 3440–3310 cm⁻¹ range due to N-H stretching vibrations. researchgate.netresearchgate.net FTIR can also be employed to distinguish between different polymorphic forms, such as Form A and Form B of omeprazole sodium. googleapis.comgoogleapis.com Furthermore, Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFT), a variant of FTIR, has been utilized to confirm the low crystallinity of certain omeprazole sodium enantiomers and to assess compatibility with various pharmaceutical excipients. nih.govconicet.gov.ar

Raman spectroscopy complements FTIR by offering a non-destructive method for analyzing the chemical composition of omeprazole sodium formulations. sunderland.ac.ukworktribe.comresearcher.life It has been successfully used to characterize different omeprazole and esomeprazole tablets, with Surface-Enhanced Raman Spectroscopy (SERS) providing enhanced spectral features, particularly for surface analysis. sunderland.ac.uk Although standard Raman may not always distinguish between different formulations due to excipient interference, it provides valuable information about the active pharmaceutical ingredient itself. sunderland.ac.uk The combination of FTIR and Raman spectroscopy offers a comprehensive vibrational analysis, crucial for identifying the specific form of omeprazole sodium and detecting changes in its solid state. researchgate.net

UV-Visible Spectroscopy for Quantitative Analysis and Stability Profiling

UV-Visible spectroscopy is a robust and widely used technique for the quantitative determination and stability assessment of omeprazole sodium. impactfactor.orgingentaconnect.comijarsct.co.in The method is based on the principle that the drug absorbs light in the ultraviolet region of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration, following the Beer-Lambert law. ijarsct.co.in

For quantitative analysis, omeprazole sodium exhibits a characteristic absorbance maximum that allows for its accurate measurement in various solvents. In a 0.1 N sodium hydroxide (B78521) solution, the absorbance maximum is observed at approximately 304.80 nm. ijarsct.co.inresearchgate.netresearchgate.net Another method uses the ultraviolet absorbance maxima at about 217.80 nm in sodium hydroxide as the solvent. impactfactor.orgscite.ai Linearity for quantitative analysis is typically achieved in concentration ranges such as 2-20 µg/mL or 10-18 µg/mL. impactfactor.orgresearchgate.net The technique is also adaptable for simultaneous estimation of omeprazole with other drugs by employing methods like first-order derivative spectrophotometry or by measuring absorbance at multiple wavelengths. ijacskros.comnih.gov

UV-Visible spectroscopy is also a valuable tool for stability profiling, as the degradation of omeprazole can be monitored by changes in its UV spectrum. ingentaconnect.comnih.gov Degradation often results in a shift of the absorption maximum to lower wavelengths and a decrease in absorbance intensity. ingentaconnect.comnih.gov Stress degradation studies, conducted under acidic, basic, oxidative, photolytic, and thermal conditions, utilize UV spectroscopy to quantify the extent of degradation. impactfactor.orgscite.ai For example, significant degradation is observed under acidic conditions, while the compound is relatively more stable under oxidative conditions. impactfactor.orgscite.ai This information is critical for understanding the degradation pathways and establishing the stability of omeprazole sodium formulations. impactfactor.org

X-ray Diffraction and Solid-State Characterization

X-ray Diffraction (XRD) is an indispensable technique for the solid-state characterization of omeprazole sodium, providing detailed information about its crystalline structure. googleapis.comresearchgate.net This method is fundamental in identifying and differentiating various solid forms, including polymorphs, solvates, and amorphous states, which can significantly impact the drug's physical and chemical properties. researchgate.netnih.gov

Crystal Structure Determination and Polymorphism Analysis

The existence of multiple crystalline forms, or polymorphs, of omeprazole sodium has been established, with X-ray Powder Diffraction (XRPD) being the primary tool for their identification and differentiation. googleapis.comgoogleapis.com Different polymorphs exhibit unique XRPD patterns, characterized by distinct peak positions (2θ values) and relative intensities. researchgate.net

For instance, two well-documented polymorphs are Omeprazole sodium Form A and Form B. googleapis.comgoogleapis.com Form B is a thermodynamically more stable, well-defined, and non-hygroscopic monohydrate crystal form compared to Form A, which is a less stable hydrate. googleapis.com The unit cell parameters for Form B have been determined as monoclinic with a = 15.09 Å, b = 12.83 Å, c = 9.82 Å, and β = 94.4º. googleapis.com Another crystalline form, designated as V-type crystallization, has been identified with characteristic diffraction angles at 3.8°, 5.4°, 7.2°, 11.7°, 14.6°, 18.1°, 23.5°, and 26.8° (2θ). google.com The ability to distinguish between these polymorphs is crucial as they can have different stability and dissolution profiles. indexcopernicus.com

The table below presents the characteristic X-ray powder diffraction peaks for different forms of Omeprazole Sodium.

| Form | Characteristic 2θ Peaks | Reference |

| Form B | Specific peaks differentiating it from Form A | googleapis.comgoogleapis.com |

| Form N | 6.3°, 8.5°, 15.7°, 19.5°, 22.4° (±0.2°) | indexcopernicus.com |

| V-type | 3.8°, 5.4°, 7.2°, 11.7°, 14.6°, 18.1°, 23.5°, 26.8° | google.com |

Amorphous Form Characterization

In addition to crystalline forms, omeprazole sodium can exist in an amorphous state, which lacks a long-range ordered crystal lattice. rasayanjournal.co.in The amorphous form is characterized by a "hollow" pattern in the XRPD diffractogram, devoid of the sharp diffraction peaks seen in crystalline materials. researchgate.netrasayanjournal.co.in The amorphous form of omeprazole sodium can be prepared by methods such as ball-milling, spray-drying, or lyophilization. rasayanjournal.co.in It is often more soluble than its crystalline counterparts, which can have implications for bioavailability. rasayanjournal.co.in Dehydration of omeprazole sodium hydrate can also lead to the formation of an unstable amorphous form. researchgate.net The relative crystallinity of a sample can be quantified from its XRPD pattern, with one study reporting a relative crystallinity index of 67.03% for omeprazole sodium, which dropped to 4.34% upon dehydration to its amorphous form. researchgate.net

Solvate and Hydrate Studies

Omeprazole sodium is known to form solvates and hydrates, which are crystalline solids containing solvent molecules (solvates) or water molecules (hydrates) within their crystal lattice. uq.edu.auresearchgate.net These forms can have different physicochemical properties compared to the anhydrous form. researchgate.net X-ray powder diffraction is a key technique for identifying and characterizing these solvated forms. researchgate.net

Omeprazole sodium is available as a monohydrate, and other solvates such as ethanol (B145695) and methanol solvates have also been reported. uq.edu.auresearchgate.net The XRPD patterns of these solvates are distinct from each other and from the non-solvated forms. researchgate.net For example, the dehydration of omeprazole sodium hydrate, a process that can be monitored by thermogravimetric analysis, results in a structural change that can be confirmed by XRPD, often leading to an amorphous form. researchgate.netresearchgate.net The study of solvates and hydrates is critical as the presence and type of solvent in the crystal structure can influence stability, solubility, and dissolution rates. researchgate.net Ternary phase diagrams have been used to study the thermodynamics of solvate transformations between monohydrate, ethanol solvate, and methanol solvate in various solvent mixtures. uq.edu.auresearchgate.net

Chemical Stability, Degradation Kinetics, and Impurity Profiling

Degradation Pathways and Reaction Mechanisms of Omeprazole (B731) Sodium

Omeprazole is susceptible to degradation through several mechanisms, including hydrolysis, oxidation, and photolysis. figshare.comrsc.org These degradation pathways can occur under various stress conditions, leading to a loss of potency and the formation of potentially harmful impurities.

Hydrolytic Degradation Mechanisms (pH-dependent)

The stability of omeprazole is highly dependent on pH. It is labile in acidic conditions and relatively stable in alkaline conditions. nih.govnih.gov The degradation in acidic media is rapid, while it is most stable at a pH of 11. researchgate.netnih.gov

In acidic solutions, omeprazole undergoes a proton-catalyzed degradation. nih.govchula.ac.th This process involves the rearrangement of the omeprazole molecule to form a spirointermediate. unina.it This intermediate is unstable and can further react to form various degradation products. unina.it The degradation half-life of omeprazole is reported to be as short as 10 minutes at a pH below 5, but increases to 18 hours at a pH of 6.5. nih.govresearchgate.net Studies have shown that the degradation in aqueous solutions, particularly at low pH values, follows pseudo-first-order kinetics. chula.ac.th The main pathway for this degradation is acid-catalyzed hydrolysis, which involves a bimolecular reaction dependent on the hydronium ion concentration. chula.ac.th

In neutral and alkaline solutions, the degradation rate is significantly slower. chula.ac.th At a pH of 7.0 and 9.0, omeprazole can remain unchanged for extended periods. nih.gov However, even in alkaline conditions, some degradation can occur over time, particularly at elevated temperatures. nih.gov

Oxidative Degradation Pathways

Omeprazole is susceptible to oxidation, which can be induced by agents such as hydrogen peroxide. nih.govnih.gov The thioether group in the omeprazole molecule is a primary site for oxidation. The reaction between the thioether and an oxidizing agent, like hydrogen peroxide, initially produces a sulfoxide (B87167), which can be further oxidized to a sulfone. nih.gov

Forced degradation studies using hydrogen peroxide have confirmed the formation of oxidative degradation products. google.comimpactfactor.org One of the main degradation products formed under oxidative stress is the sulfone derivative. nih.gov The kinetics of oxidation by potassium permanganate (B83412) in an alkaline medium have been found to be pseudo-first order with respect to the oxidant and fractional order with respect to omeprazole. humanjournals.com

Photolytic Degradation Studies and Kinetics

Exposure to light, particularly ultraviolet (UV) light, can cause the degradation of omeprazole. scielo.brfarmaciajournal.com Photodegradation studies have shown that omeprazole is sensitive to light, and this degradation can be significant. unina.itfarmaciajournal.com The degradation is accelerated by light, and the process can lead to the formation of a variety of products, including benzimidazoles, dianilines, and pyridines. unina.itresearchgate.net

The kinetics of photolytic degradation have been studied, and in some cases, have been found to follow zero-order kinetics. farmaciajournal.com The rate of decomposition is faster when samples are exposed to light compared to when they are protected from it. farmaciajournal.com Photocatalytic degradation studies using UV light in the presence of a catalyst have shown that omeprazole can be completely degraded within minutes of irradiation. researchgate.net

Identification and Structural Elucidation of Degradation Products

A significant number of degradation products of omeprazole have been identified and characterized using various analytical techniques, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. figshare.comrsc.orgnih.gov

Forced degradation studies under acidic, alkaline, oxidative, photolytic, and thermal stress conditions have led to the generation and identification of numerous degradation products. figshare.com One comprehensive study identified thirty-four degradation products, with their molecular structures proposed based on accurate mass measurements and fragmentation patterns from tandem mass spectrometry. figshare.com Another study identified a total of sixteen degradation products under various stress conditions. rsc.orgresearchgate.net

Some of the commonly identified degradation products include:

Sulfone derivative : A major product of oxidative degradation. nih.govmdpi.com

Sulfide (B99878) derivative : Formed through the reduction of the sulfoxide. unina.it

Benzimidazolone derivatives : Resulting from the hydrolysis of the spirointermediate. unina.it

Hydroxymethylpyridines and Benzimidazole-2-thiones : Observed during the spontaneous degradation of omeprazole tablets. spu.edu.sy

4-Hydroxy Sulphone impurity, 4-Hydroxy impurity, and 4-Hydroxy Sulphide impurity : Identified during stability studies of esomeprazole (B1671258), a stereoisomer of omeprazole. mdpi.com

The structural elucidation of these impurities is crucial for understanding the degradation pathways and for ensuring the safety and quality of omeprazole drug products.

Influence of Environmental Factors on Omeprazole Sodium Stability

The stability of omeprazole sodium is significantly influenced by a range of environmental factors.

| Factor | Effect on Omeprazole Sodium Stability |

| pH | Highly unstable in acidic conditions (pH < 7), with rapid degradation. nih.govnih.gov Stability increases significantly in alkaline environments, with maximum stability observed around pH 11. researchgate.netchula.ac.th |

| Temperature | Degradation rate increases with rising temperature. researchgate.netaun.edu.eg Elevated temperatures accelerate both hydrolytic and thermal degradation. nih.gov The activation energy for decomposition is influenced by temperature. chula.ac.thfarmaciajournal.com |

| Light | Sensitive to light, especially UV radiation, which leads to photolytic degradation. unina.itscielo.brfarmaciajournal.com Exposure to light results in discoloration and the formation of specific degradation products. unina.itscielo.br |

| Humidity | Increased humidity promotes degradation, leading to changes in physical properties and chemical decomposition. researchgate.netscielo.br High relative humidity, combined with high temperature, significantly reduces stability. farmaciajournal.com |

| Metal Ions | The presence of certain metal ions can potentially catalyze degradation reactions, although specific studies on omeprazole sodium are limited. Some studies have noted the antioxidant role of omeprazole in the presence of Cu2+. unina.it |

Kinetics of Degradation and Determination of Reaction Rate Constants

The degradation of omeprazole sodium generally follows specific kinetic models, which are essential for predicting its shelf-life and ensuring its stability in pharmaceutical formulations.

The hydrolytic degradation of omeprazole in aqueous solutions, particularly at acidic pH, has been consistently shown to follow pseudo-first-order kinetics . chula.ac.thchula.ac.th The rate of this acid-catalyzed reaction is directly proportional to the concentration of hydronium ions. chula.ac.th

In the solid state, the decomposition of omeprazole has been described by first-order reaction kinetics . ptfarm.pl However, some studies on the decomposition of omeprazole samples, both exposed to and protected from light, have indicated zero-order kinetics . farmaciajournal.comresearchgate.net

The reaction rate constants (k) for degradation are determined experimentally under various conditions of pH, temperature, and light exposure. For instance, the pseudo-first-order rate constants for hydrolytic degradation have been determined at different pH values and temperatures. chula.ac.th The Arrhenius equation is often employed to determine the activation energy (Ea) of the degradation reaction and to predict the degradation rate at different temperatures. chula.ac.thfarmaciajournal.com The activation energy for omeprazole decomposition has been found to be pH-dependent, ranging from 9.9 to 19.6 kcal/mol for hydrolytic degradation. chula.ac.th For thermal degradation in the solid state, activation energies have also been calculated. ptfarm.plresearchgate.net

| Degradation Type | Kinetic Order | Influencing Factors | Rate Constant (k) / Activation Energy (Ea) |

| Hydrolytic (Aqueous Solution) | Pseudo-first-order chula.ac.th | pH, Temperature chula.ac.th | k is pH and temperature dependent; Ea is pH-dependent (9.9-19.6 kcal/mol) chula.ac.th |

| Solid State | First-order ptfarm.pl or Zero-order farmaciajournal.com | Temperature, Humidity, Light farmaciajournal.comptfarm.pl | k increases with temperature and humidity; Ea calculated from Arrhenius plot ptfarm.plresearchgate.net |

| Oxidative (vs. KMnO4) | Pseudo-first-order (re: oxidant) humanjournals.com | Oxidant concentration, Omeprazole concentration, pH humanjournals.com | Rate is dependent on reactant concentrations and pH humanjournals.com |

| Photolytic | Zero-order farmaciajournal.com | Light intensity farmaciajournal.com | k is higher in the presence of light farmaciajournal.com |

Forced Degradation Studies and Impurity Generation

Forced degradation, or stress testing, of omeprazole sodium is a critical process in pharmaceutical development to identify potential degradation products and establish the drug's intrinsic stability. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. The resulting data helps in understanding the degradation pathways, developing stability-indicating analytical methods, and ensuring the safety and efficacy of the final product.

Omeprazole is known to be a labile compound, particularly in acidic environments. mdpi.comnih.gov Its degradation kinetics often follow pseudo-first-order reactions, especially in aqueous solutions. chula.ac.th The rate of degradation is significantly influenced by pH, temperature, and the presence of light. chula.ac.thimpactfactor.orgfarmaciajournal.com

Acid Hydrolysis

Under acidic conditions, omeprazole undergoes rapid degradation. mdpi.comimpactfactor.orgjournaljpri.com The half-life of omeprazole is reported to be as short as 10 minutes at a pH below 5. mdpi.comnih.gov The primary degradation pathway in an acidic medium involves the rearrangement of the omeprazole molecule. This leads to the formation of a rearranged monomer as the main degradation product. nih.gov Other identified degradation products include doubly and singly charged dimers with varying numbers of sulfur atoms in the dimer bridge. nih.gov One study identified five distinct degradation products upon exposure to acidic conditions through mechanisms such as radical cation formation and nucleophilic attack of the pyridine (B92270) ring on the imidazole (B134444) ring. mdpi.comnih.gov In some studies, significant degradation of up to 75.63% has been observed. impactfactor.org

Alkaline Hydrolysis

In alkaline conditions, omeprazole shows a greater degree of stability compared to acidic environments, but degradation still occurs. impactfactor.orgrsc.org Studies have reported moderate degradation under basic conditions, with one study noting 49.47% degradation in 0.1N NaOH over 10 hours. impactfactor.org The degradation in a basic medium can lead to the formation of impurities such as omeprazole sulfone and other related compounds. rsc.orgnih.gov The degradation process in alkaline solutions is also influenced by the concentration of the base and the duration of exposure.

Oxidative Degradation

Omeprazole is susceptible to oxidative degradation. Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) results in the formation of several degradation products. rsc.orgresearchgate.net The most prominent among these are omeprazole sulfone (Impurity D) and another N-oxide derivative. rsc.orgrsc.orgwaters.com One study identified a total of three degradation products when omeprazole was subjected to 3% H₂O₂. rsc.org The extent of degradation can vary, with some studies showing minimal degradation (1.764%) while others report more significant degradation (26.38%). impactfactor.orgjournaljpri.com

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce the degradation of omeprazole. uwo.caresearchgate.net Photodegradation can lead to the formation of various impurities, including derivatives of benzimidazole (B57391) and pyridine, resulting from the photochemical cleavage of the C-S bond. uwo.caresearchgate.net Some studies have indicated that omeprazole is relatively stable under photolytic conditions, while others have shown complete degradation within minutes of UV irradiation. rsc.orguwo.caresearchgate.net The presence of a catalyst, such as titanium dioxide (TiO₂), can significantly accelerate the photodegradation process. researchgate.netscielo.org.mx Under UV/O₂ systems, intermediate compounds formed are readily mineralized. uwo.caresearchgate.net

Thermal Degradation

The thermal stability of omeprazole sodium has been a subject of several investigations. While some studies report that omeprazole is relatively stable under thermal stress at temperatures up to 80°C, others indicate that decomposition can begin at temperatures as low as 135°C, with the rate of heating being a significant factor. rsc.orgresearchgate.netingentaconnect.com Slower heating rates can lead to a melting point depression due to the formation of eutectic mixtures with decomposition products. researchgate.netingentaconnect.com The decomposition process can result in a color change of the substance, from white to violet and then black. researchgate.net The activation energy for the thermal decomposition of omeprazole sodium has been calculated to be 250.85 kJ/mol. researchgate.net

Impurity Profiling

Forced degradation studies have led to the identification and characterization of numerous impurities of omeprazole. Advanced analytical techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS), tandem mass spectrometry (MS/MS), and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the structures of these degradation products. rsc.orgfigshare.com

Studies have identified a wide range of impurities, with some reporting up to thirty-four different degradation products under various stress conditions. figshare.com These impurities include isomers, sulfones, sulfides, and various rearranged products.

Table of Degradation Conditions and Resulting Impurities:

| Stress Condition | Conditions Applied | Observed Degradation | Major Degradation Products/Impurities | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1N HCl | High degradation (e.g., 61.64% to 75.63%) | Rearranged monomer, dimers, radical cations | impactfactor.orgjournaljpri.comnih.gov |

| Alkaline Hydrolysis | 0.1N NaOH | Moderate degradation (e.g., 4.29% to 49.47%) | OMP-6, OMP-7, OMP-8 | impactfactor.orgjournaljpri.comrsc.org |

| Oxidative Degradation | 1% - 50% H₂O₂ | Variable degradation (e.g., 1.76% to 26.38%) | Omeprazole sulfone (OMP-15), Omeprazole-N-oxide (OMP-16) | impactfactor.orgjournaljpri.comrsc.orgrsc.org |

| Photolytic Degradation | UV light, Solar irradiation | Variable, can be rapid with catalyst | Benzimidazole derivatives, Pyridine derivatives, Sulphenamide, Benzimidazole sulphide | uwo.caresearchgate.netnih.govnih.gov |

| Thermal Degradation | 80°C - 135°C | Stable at lower temperatures, decomposition at higher temperatures | Eutectic mixtures with decomposition products | rsc.orgresearchgate.netingentaconnect.com |

Table of Identified Omeprazole Degradation Products:

| Impurity Name/Code | Molecular Formula | Molecular Weight | Formation Condition | Reference |

|---|---|---|---|---|

| Omeprazole Sulfone (Impurity D, OMP-15) | C₁₇H₁₉N₃O₄S | 361.42 | Oxidative, Acidic, Alkaline | nih.govrsc.orgpharmaffiliates.com |

| Omeprazole-N-Oxide (OMP-16) | C₁₇H₁₉N₃O₄S | 361.42 | Oxidative | rsc.orgwaters.com |

| Omeprazole Sulphenamide (I) | Not specified | Not specified | Photolytic | nih.gov |

| Benzimidazole Sulphide (II) | Not specified | Not specified | Photolytic | nih.gov |

| OMP-1 | Not specified | Not specified | Hydrolytic | rsc.org |

| OMP-2 | Not specified | Not specified | Oxidative | rsc.org |

| OMP-3 | Not specified | Not specified | Hydrolytic | rsc.org |

| OMP-4 | Not specified | Not specified | Hydrolytic | rsc.org |

| OMP-5 | Not specified | Not specified | Hydrolytic | rsc.org |

| OMP-6 | Not specified | Not specified | Base Hydrolysis | rsc.org |

| OMP-7 | Not specified | Not specified | Base Hydrolysis | rsc.org |

| OMP-8 | Not specified | Not specified | Base Hydrolysis | rsc.org |

Formulation Science and Advanced Delivery Systems Chemical and Physical Focus

Excipient Compatibility Studies and Chemical Interactions

The selection of appropriate excipients is a critical step in the development of a stable and effective dosage form for omeprazole (B731) sodium. Compatibility studies are essential to identify any potential physical or chemical interactions between the active pharmaceutical ingredient (API) and the excipients that could compromise the final product's quality and performance. drreddys.com

Various analytical techniques are employed to assess these interactions. Differential Scanning Calorimetry (DSC) is a valuable tool for detecting incompatibilities by observing changes in the thermal behavior of the drug in the presence of excipients, such as altered melting points or the appearance of new peaks. researchgate.netresearchgate.net For instance, DSC studies on omeprazole sodium monohydrate with various excipients have used the decomposition exothermic peak as an indicator of incompatibility. conicet.gov.ar Fourier Transform Infrared (FTIR) spectroscopy provides information on chemical interactions by detecting shifts or the appearance of new absorption bands, indicating changes in the chemical structure of the drug. researchgate.netconicet.gov.ar Studies have shown that while some excipients like hypromellose and dibasic sodium phosphate (B84403) dihydrate are compatible with omeprazole, others like mannitol (B672) may show potential interactions under thermal stress, although this may not always translate to instability under normal storage conditions. scielo.br

A study investigating the compatibility of omeprazole sodium isomers with mannitol, a common excipient, revealed interactions using DSC and Attenuated Total Reflectance (ATR)-IR spectroscopy. researchgate.net The results indicated that different tautomeric forms of the S- and R-omeprazole sodium isomers might be responsible for the observed interactions with mannitol, potentially affecting the drug's bioavailability. researchgate.net Another study identified solid-state incompatibilities between omeprazole sodium and excipients like Acryl-Eze®, stearic acid, and citric acid using DSC, Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy, and High-Performance Liquid Chromatography (HPLC). researchgate.net

Interactive Table: Excipient Compatibility with Omeprazole Sodium

| Excipient | Compatibility | Analytical Technique(s) Used | Reference |

| Mannitol | Potential Incompatibility | DSC, ATR-IR, HPLC | researchgate.netscielo.br |

| Microcrystalline Cellulose | Inconclusive/Depends on Study | DSC, DRIFT | researchgate.netconicet.gov.ar |

| Dibasic sodium phosphate dihydrate | Compatible | DSC, TGA, ATR-FTIR, HPLC | scielo.br |

| Hypromellose | Compatible | DSC, TGA, ATR-FTIR, HPLC | scielo.br |

| Polysorbate 80 | Compatible | ATR-FTIR | scielo.br |

| Acryl-Eze® | Incompatible | DSC, DRIFT, HPLC | researchgate.net |

| Stearic acid | Incompatible | DSC, DRIFT, HPLC | researchgate.net |

| Citric acid | Incompatible | DSC, DRIFT, HPLC | researchgate.net |

Strategies for Enhancing Solubility and Dissolution Rate of Omeprazole

The poor aqueous solubility of omeprazole is a major hurdle in achieving optimal therapeutic outcomes. rjpdft.com Several advanced formulation strategies have been developed to enhance its solubility and dissolution rate, thereby improving its bioavailability. rjpdft.comrjpdft.com

Solid Dispersion Technology

Solid dispersion is a well-established technique to improve the solubility of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix. rjpdft.comajrbps.com This approach enhances the wettability and dissolution of the drug. rjpdft.com For omeprazole, hydrophilic carriers such as polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycols (PEGs) have been successfully used. ajrbps.comwisdomlib.org

The process involves dissolving both the drug and the carrier in a common solvent, which is then evaporated, or by melting the carrier and dispersing the drug within it (melt method). ajrbps.com The resulting solid dispersion presents the drug in a finely dispersed, often amorphous state, leading to a significant increase in its surface area and, consequently, its dissolution rate. wisdomlib.org Studies have shown that ternary solid dispersions, which include a surfactant like sodium lauryl sulfate (B86663) (SLS) in addition to the drug and a hydrophilic carrier, can have a synergistic effect, leading to a substantial increase in omeprazole's solubility. wisdomlib.org For example, a ternary solid dispersion of omeprazole with PVP and SLS demonstrated a 14.66-fold increase in solubility. wisdomlib.org

Cyclodextrin (B1172386) Complexation and Inclusion Chemistry

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them excellent candidates for forming inclusion complexes with poorly soluble drugs like omeprazole. rjpdft.commdpi.com By encapsulating the hydrophobic drug molecule within its cavity, the cyclodextrin shields it from the aqueous environment, thereby increasing its apparent solubility and stability. rjpdft.commdpi.com

Different types of cyclodextrins, such as β-cyclodextrin, γ-cyclodextrin, and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (MβCD), have been investigated for complexation with omeprazole. rjpdft.comnih.govtandfonline.com The stoichiometry of these complexes is typically 1:1, and the formation of a true inclusion complex can be confirmed by techniques like DSC, FTIR, and X-ray diffractometry. nih.govnih.gov The stability of these complexes is crucial and can be influenced by factors such as pH and temperature. rjpdft.com The addition of substances like L-arginine has been shown to further increase the solubility and stability of omeprazole-cyclodextrin complexes. nih.gov

Interactive Table: Omeprazole-Cyclodextrin Complexation Studies

| Cyclodextrin Type | Preparation Method | Key Findings | Reference |

| γ-Cyclodextrin | Kneading, Spray-drying, Coprecipitation, Freeze-drying | Formation of true inclusion complexes, significant increase in release rate. | tandfonline.comnih.gov |

| β-Cyclodextrin | Not specified | Forms stable 1:1 inclusion complexes. | google.com |

| Methyl-β-cyclodextrin (MβCD) | Kneading, Spray-drying, Freeze-drying | Higher stability constant compared to β-cyclodextrin; freeze-drying produced true inclusion complexes. | nih.gov |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Lyophilization | Enhanced omeprazole stability and solubility in parenteral formulations. | tandfonline.com |

| Carboxymethyl-β-Cyclodextrin (CM-β-CD) | Theoretical (Computational) | S-omeprazole forms a more stable inclusion complex than R-omeprazole. | uinsgd.ac.id |

Nanosizing and Nanoparticle Formulations (Chemical Synthesis and Characterization)

Reducing the particle size of a drug to the nanometer range is another effective strategy to increase its surface area and, consequently, its dissolution velocity. rjpdft.comnih.gov Various nanosizing techniques have been applied to omeprazole.

Nanocrystals are pure drug particles with a crystalline structure, typically produced by top-down methods like high-pressure homogenization or bottom-up approaches like precipitation. rjpdft.comNanosuspensions are colloidal dispersions of these nanocrystals in a liquid medium, often stabilized by surfactants or polymers. irjmets.compnrjournal.com The precipitation-ultrasonication method has been successfully used to prepare omeprazole nanosuspensions, resulting in particles with enhanced solubility and dissolution. pnrjournal.compnrjournal.com

Another approach involves the synthesis of nanoparticles where the drug is loaded onto or encapsulated within a nanocarrier. For instance, omeprazole has been loaded onto silver nanoparticles (AgNPs). researchgate.net The synthesis of these drug-loaded nanoparticles is often confirmed by a color change and characterized by techniques such as UV-Vis spectroscopy, which shows a characteristic surface plasmon resonance peak for the nanoparticles, and Fourier-transform infrared (FTIR) spectroscopy to confirm the conjugation of the drug. researchgate.netnijophasr.net The size and morphology are determined using transmission electron microscopy (TEM) and X-ray diffraction (XRD). researchgate.net Studies have reported the synthesis of spherical omeprazole-loaded AgNPs with average particle sizes in the range of 16-70 nm. researchgate.netnijophasr.net

Co-crystal and Salt Form Selection (e.g., Omeprazole Sodium formation)

Salt formation is a common and effective method to improve the solubility and dissolution rate of ionizable drugs. rjpdft.com Omeprazole, being a weak base, can be converted into various salt forms. The sodium salt of omeprazole, omeprazole sodium, is a well-established form with enhanced solubility compared to the free base. rjpdft.comnih.gov The formation of omeprazole sodium involves reacting omeprazole with a sodium-containing base, such as sodium hydroxide (B78521). google.comgoogleapis.com Different crystalline forms (polymorphs) of omeprazole sodium exist, such as form A and form B, with form B being thermodynamically stable at ambient temperature. google.com

Co-crystals are crystalline structures composed of two or more different molecules, typically an active pharmaceutical ingredient (API) and a co-former, held together by non-covalent interactions, primarily hydrogen bonding. ijesrr.orgrjptonline.org This technique can modify the physicochemical properties of the API, such as solubility and stability, without altering its chemical structure. rjptonline.org Attempts to prepare omeprazole co-crystals have been made using various techniques like co-grinding and anti-solvent addition. ijesrr.org However, due to omeprazole's instability and the need for a basic co-former, challenges exist. ijesrr.org While some studies did not confirm the formation of true co-crystals through hydrogen bonding, they did observe the formation of new crystal lattices with improved physicochemical properties. ijesrr.orgrjptonline.org

Encapsulation Technologies for Compound Stability Enhancement

Omeprazole is highly sensitive to acidic environments, moisture, and light, making stability a major concern. scielo.brmdpi.com Encapsulation technologies are employed to protect the drug from degradation and control its release.

One approach is the encapsulation of omeprazole within cyclodextrin complexes , as discussed earlier, which not only enhances solubility but also improves stability. mdpi.com The degradation of omeprazole complexed with cyclodextrins has been shown to be significantly slower than the uncomplexed form. mdpi.com

Another strategy involves encapsulation in polymeric systems . This can range from coating drug particles or pellets with protective polymer layers to formulating the drug into microparticles or nanoparticles. scielo.brmdpi.com For example, coating omeprazole particles with S-layer proteins from Lactobacillus acidophilus has been shown to reduce its degradation in acidic buffer. mdpi.com Similarly, solid self-nanoemulsifying drug delivery systems (SNEDDS) have been developed where omeprazole is dissolved in a mixture of oils, surfactants, and co-surfactants, which is then adsorbed onto a solid carrier. nih.gov This solid-SNEDDS can be filled into enteric-coated capsules, which protect the drug from the acidic stomach environment and enhance its dissolution and stability. nih.gov

Material Science Aspects of Omeprazole Sodium Formulations (e.g., rheology, particle size distribution)

The material science characteristics of omeprazole sodium formulations, particularly rheology and particle size distribution, are critical determinants of the final product's stability, manufacturability, and bioavailability. These physical properties are meticulously controlled during formulation development to ensure consistent quality and therapeutic performance.

The rheological behavior of a formulation, which describes its flow and deformation characteristics, is especially important for liquid and semi-solid dosage forms such as suspensions and gels. For instance, two different omeprazole suspensions, one prepared from commercial pellets and another from pure omeprazole sodium with sodium bicarbonate as a vehicle, exhibited distinct viscosity values. The suspension made from pellets (formulation A) had a viscosity of 155-173 cps, while the one from the pure drug (formulation B) showed a higher viscosity of 240-267 cps. nih.gov This variation in viscosity can be attributed to the different formulation compositions and the physical nature of the starting materials. nih.gov The addition of rheology modifiers like xanthan gum is a common strategy to enhance the physical stability of suspensions by increasing viscosity, which helps in maintaining the homogeneity of the suspension and ensuring accurate dosing. core.ac.uk Studies on topical gels also highlight the importance of rheology, where non-Newtonian, pseudoplastic behavior with shear-thinning properties is desirable for ease of application. mfd.org.mk

Particle size distribution is another crucial material science parameter that significantly influences the dissolution rate and, consequently, the bioavailability of omeprazole sodium. Micronization, the process of reducing the particle size of the drug substance, is often employed to enhance its solubility. In one study, micronized omeprazole was characterized by a particle size distribution where 10% of particles were smaller than 1.299 µm, 50% were smaller than 4.872 µm, and 90% were smaller than 12.913 µm. mdpi.com Another patent specifies a particle size distribution for omeprazole in a capsule formulation as D10 ≥ 1 µm, D50 ≤ 10 µm, and D90 ≤ 20 µm. google.com The reduction of particle size to the nanometer range, as in nanosuspensions, has been shown to further improve solubility and dissolution rates. pnrjournal.com For instance, an optimized omeprazole nanosuspension exhibited an average particle size of 175 nm. pnrjournal.com

The interplay between particle size and formulation excipients is also a key consideration. For example, in the development of immediate-release tablets, the particle size of omeprazole and the choice of excipients are optimized to facilitate rapid absorption. jneonatalsurg.com Similarly, the development of enteric-coated pellets involves careful selection of excipients and processing parameters to achieve the desired particle size and release characteristics. typeset.io The morphology and surface characteristics of the particles, as observed through techniques like scanning electron microscopy (SEM), also provide valuable insights into the formulation's physical properties. nih.gov

Interactive Data Table: Particle Size Distribution of Omeprazole in Various Formulations

| Formulation Type | D10 (µm) | D50 (µm) | D90 (µm) | Source |

| Micronized Omeprazole | 1.299 | 4.872 | 12.913 | mdpi.com |

| Omeprazole Capsule | ≥ 1 | ≤ 10 | ≤ 20 | google.com |

| Omeprazole Nanosuspension | - | 0.175 | - | pnrjournal.com |

| Omeprazole Granules | - | - | < 15 (95% of particles) | google.com |

Interactive Data Table: Rheological Properties of Omeprazole Formulations

| Formulation | Viscosity (cps) | Rheological Behavior | Source |

| Omeprazole Suspension (from pellets) | 155-173 | - | nih.gov |

| Omeprazole Suspension (from pure drug) | 240-267 | - | nih.gov |

| Omeprazole-Sodium Bicarbonate Suspensions (0.6-4 mg/mL) | Varied 10-fold | - | researchgate.net |

| Topical Gels | - | Non-Newtonian, pseudoplastic, shear-thinning | mfd.org.mk |

Pharmacokinetics and Metabolism in Vitro and Non Human Systems

In Vitro Metabolic Pathway Elucidation (e.g., Cytochrome P450 Enzyme Interactions in Microsomes/Cell Lines)

The metabolic fate of omeprazole (B731) is intricately linked to the cytochrome P450 (CYP) enzyme system, primarily within the liver. In vitro studies utilizing human liver microsomes have been instrumental in delineating these pathways. drugbank.comnih.gov

The principal biotransformation routes involve hydroxylation and sulfoxidation. drugbank.comnih.gov The formation of hydroxyomeprazole (B127751), the main metabolite found in plasma, is predominantly catalyzed by the polymorphic enzyme CYP2C19. drugbank.comnih.gov The other significant metabolic pathway is the formation of omeprazole sulphone, a reaction mediated by CYP3A4. drugbank.comnih.gov

Research has shown that the metabolism of omeprazole is stereoselective. mdpi.com The two enantiomers of omeprazole, (R)- and (S)-omeprazole (esomeprazole), are metabolized differently by CYP enzymes. mdpi.comjnmjournal.org (R)-omeprazole is more susceptible to metabolism by CYP2C19. jnmjournal.org This stereoselective disposition results in a lower metabolic stability for the (R)-isomer compared to esomeprazole (B1671258). mdpi.com

In vitro studies have also highlighted that omeprazole can influence the activity of other CYP isoforms. For instance, it has been shown to be an in vitro inhibitor of CYP2C19. Furthermore, some studies suggest that omeprazole can induce the expression of CYP1A2 at high concentrations. In HepaRG cells, a human hepatoma cell line, omeprazole has been observed to induce CYP3A4 mRNA expression; however, this did not lead to a corresponding increase in CYP3A4 protein levels, suggesting a complex post-transcriptional regulation. jst.go.jp